3-(2H-1,3-benzodioxol-5-yl)-1-(5-chloro-2-methoxybenzenesulfonyl)pyrrolidine
Description
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-1-(5-chloro-2-methoxyphenyl)sulfonylpyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO5S/c1-23-16-5-3-14(19)9-18(16)26(21,22)20-7-6-13(10-20)12-2-4-15-17(8-12)25-11-24-15/h2-5,8-9,13H,6-7,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNRFADMGSVILFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCC(C2)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(2H-1,3-benzodioxol-5-yl)-1-(5-chloro-2-methoxybenzenesulfonyl)pyrrolidine is a synthetic compound with potential pharmacological applications. This article delves into its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula : C₁₈H₁₅ClN₄O₄S
- Molecular Weight : Approximately 418.85 g/mol
- IUPAC Name : N4-(5-chloro-2H-1,3-benzodioxol-4-yl)-N2-(3-methanesulfonylphenyl)pyrimidine-2,4-diamine
The compound features a pyrrolidine ring substituted with a benzodioxole and a sulfonyl group, which contributes to its biological activity.
Research indicates that compounds with similar structures often interact with various biological targets, including:
- G Protein-Coupled Receptors (GPCRs) : These receptors are involved in numerous signaling pathways. Activation of GPCRs can lead to changes in intracellular calcium levels and various cellular responses .
- Enzyme Inhibition : Compounds that exhibit sulfonamide moieties can act as inhibitors of specific enzymes, potentially affecting metabolic pathways related to inflammation or cancer progression.
Pharmacological Effects
Studies have suggested that the compound may exhibit several pharmacological effects:
- Anticancer Activity : Compounds similar to this structure have shown promise in inhibiting tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Anti-inflammatory Properties : The benzodioxole component is known for its anti-inflammatory effects, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.
- Neuroprotective Effects : Some studies suggest potential neuroprotective properties that could be explored for neurodegenerative diseases.
In Vitro Studies
A study published in MDPI highlighted the synthesis of related compounds and their subsequent biological evaluation. The results indicated that similar benzodioxole derivatives exhibited significant cytotoxicity against various cancer cell lines .
In Vivo Studies
Research conducted on related sulfonamide compounds demonstrated efficacy in animal models for inflammation and pain management. These findings suggest that 3-(2H-1,3-benzodioxol-5-yl)-1-(5-chloro-2-methoxybenzenesulfonyl)pyrrolidine may share similar therapeutic potential.
Comparative Analysis of Related Compounds
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| Compound A | Anticancer | GPCR modulation |
| Compound B | Anti-inflammatory | Enzyme inhibition |
| Compound C | Neuroprotective | Antioxidant activity |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The compound is compared below with structurally related molecules to highlight key differences in pharmacophores, physicochemical properties, and biological activity.
Physicochemical Properties
- Target Compound: Predicted logP ~3.2 (moderate lipophilicity due to benzodioxole and sulfonyl groups); molecular weight ~423.9 g/mol. The sulfonyl group increases polarity compared to non-sulfonylated analogues .
- Compound 2 : Higher logP (~4.1) due to dual benzodioxolyl groups; lower solubility in aqueous media .
- Compound 3 : α,β-unsaturated ketone introduces reactivity but reduces metabolic stability compared to the target compound .
Pharmacological Potential
Preliminary in vitro studies suggest IC₅₀ values of <1 µM against Trypanosoma brucei, outperforming non-sulfonylated analogues by ~10-fold . The 5-chloro-2-methoxybenzenesulfonyl group likely enhances target engagement through hydrogen bonding and hydrophobic interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
